

# (2S,5S)-2,5-Dimethylpyrrolidine: A Technical Guide to its Physical Properties

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## Compound of Interest

Compound Name: 2,5-Dimethylpyrrolidine

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## Introduction

(2S,5S)-**2,5-Dimethylpyrrolidine** is a chiral cyclic amine that serves as a valuable building block and chiral auxiliary in asymmetric synthesis. Its C<sub>2</sub>-symmetry and predictable stereochemical control have made it a staple in the synthesis of complex molecules, including pharmaceuticals. Understanding its physical properties is crucial for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and purification. This guide provides a comprehensive overview of the core physical characteristics of (2S,5S)-**2,5-dimethylpyrrolidine**, supported by experimental context and synthetic protocols.

## Core Physical Properties

The physical properties of (2S,5S)-**2,5-dimethylpyrrolidine** are summarized in the table below. These values have been compiled from various sources and represent the most consistently reported data.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N	[1][2][3]
Molecular Weight	99.17 g/mol	[1][2]
Appearance	Clear, straw-colored liquid	[4]
Odor	Aromatic	[4]
Boiling Point	105-106 °C (at 760 mmHg)	
Density	0.81 g/mL (at 25 °C)	
Refractive Index (n <sub>20</sub> /D)	1.4299	
Melting Point	Not explicitly reported, exists as a liquid at room temperature	
Solubility	Very soluble in water	[4]
CAS Number	117968-50-0	[1]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (2S,5S)-2,5-dimethylpyrrolidine.

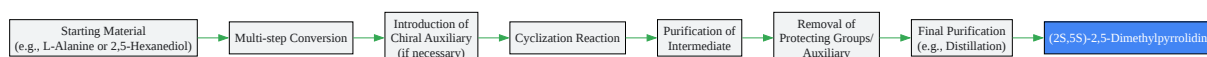
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H NMR and <sup>13</sup>C NMR are routinely used to confirm the structure of the molecule. The chiral nature of the compound results in a specific set of chemical shifts and coupling constants that are characteristic of the (2S,5S) stereoisomer. Spectral data is available in various chemical databases.[1][5]
- Infrared (IR) Spectroscopy: The IR spectrum of 2,5-dimethylpyrrolidine will exhibit characteristic peaks for N-H and C-N stretching, as well as C-H stretching and bending vibrations. This technique is useful for identifying the functional groups present in the molecule.[6]

## Experimental Protocols

### Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine

An optimized synthesis for (2S,5S)-**2,5-dimethylpyrrolidine** has been reported starting from L-alanine.[7] Another synthetic route has been developed from a mixture of isomers of 2,5-hexanediol, utilizing (S)- $\alpha$ -methylbenzylamine as a chiral auxiliary to achieve an enantiomerically pure product (e.e.  $\geq 97\%$ ).[8]

Below is a generalized workflow for a typical synthesis, based on the principles of these methods.



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**Caption:** Generalized synthetic workflow for (2S,5S)-**2,5-dimethylpyrrolidine**.

Detailed Methodological Steps (Conceptual):

- **Preparation of the Precursor:** The synthesis typically begins with a readily available chiral starting material like L-alanine. The initial steps involve converting the starting material into a suitable linear precursor containing the necessary carbon framework and functional groups for cyclization. This may involve multiple chemical transformations.
- **Cyclization:** The linear precursor is then subjected to a cyclization reaction to form the pyrrolidine ring. The conditions for this step are crucial to ensure the desired stereochemistry is maintained.
- **Purification:** The crude product is purified using standard laboratory techniques. Given that (2S,5S)-**2,5-dimethylpyrrolidine** is a liquid, distillation is a common final purification step. Purity is typically assessed by gas chromatography (GC) or NMR spectroscopy.

## Determination of Physical Properties

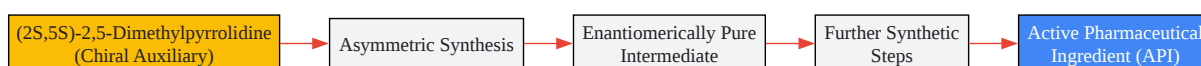
The physical properties listed in the table are determined using standard experimental procedures:

- **Boiling Point:** The boiling point is measured at a specific pressure, typically atmospheric pressure (760 mmHg), using distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
- **Density:** The density is determined by measuring the mass of a known volume of the liquid at a specific temperature, often using a pycnometer or a density meter.
- **Refractive Index:** The refractive index is measured using a refractometer, which determines the extent to which light is bent as it passes through the liquid. This is a temperature-dependent measurement.

## Applications in Drug Development

(2S,5S)-2,5-Dimethylpyrrolidine is a key component in the asymmetric synthesis of various pharmaceutical compounds. Its C2-symmetric structure allows for the creation of chiral environments that can direct the stereochemical outcome of a reaction, leading to the selective formation of a single enantiomer of a drug molecule. This is critically important as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

The logical relationship for its application in drug development can be visualized as follows:



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**Caption:** Role of (2S,5S)-2,5-dimethylpyrrolidine in drug development.

## Conclusion

This technical guide has provided a detailed overview of the core physical properties of (2S,5S)-2,5-dimethylpyrrolidine, a critical chiral building block in modern organic synthesis and drug discovery. The tabulated data, along with the outlined synthetic and analytical context, offers a valuable resource for researchers and professionals in the field. A thorough understanding of these properties is fundamental to the successful and safe application of this versatile compound.

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